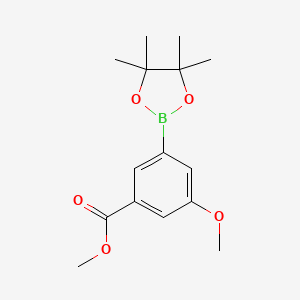

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 889654-06-2) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its structure features a methoxy group at the 3-position and a pinacol-protected boronate ester at the 5-position of the benzoate ring. The methoxy group acts as an electron-donating substituent, modulating electronic effects during coupling reactions, while the boronate ester serves as a key reactive site for palladium-catalyzed cross-couplings .

Properties

IUPAC Name |

methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-10(13(17)19-6)8-12(9-11)18-5/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLGLKWSVGSAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674934 | |

| Record name | Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889654-06-2 | |

| Record name | Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a borylation reaction of a suitably substituted aryl halide or aryl amine precursor. The key step is the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group onto the aromatic ring, often via palladium-catalyzed cross-coupling or radical borylation methods.

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and reliable methods to prepare methyl 3-methoxy-5-(pinacol boronate)benzoate derivatives is the palladium-catalyzed borylation of aryl bromides or chlorides using bis(pinacolato)diboron.

- Starting Material: Methyl 3-bromo-5-methoxybenzoate or related aryl halide.

- Reagents: Bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3 equiv).

- Catalyst: Pd(dppf)Cl2·DCM (4 mol%).

- Solvent: 1,4-dioxane.

- Conditions: Degassed under nitrogen atmosphere, heated at 90 °C for 18–24 hours.

- Workup: Filtration, solvent evaporation, and purification by silica gel column chromatography.

| Parameter | Value |

|---|---|

| Reaction Temperature | 90 °C |

| Reaction Time | 18–24 hours |

| Catalyst Loading | 4 mol% Pd(dppf)Cl2·DCM |

| Yield | Approx. 70–75% (typical) |

| Purification | Silica gel chromatography |

| Product State | Clear oil or solid |

This method affords the desired methyl 3-methoxy-5-(pinacol boronate)benzoate with high purity and good yield. The reaction tolerates the methoxy and ester substituents without side reactions.

Radical Borylation of Aromatic Amines

An alternative approach involves the radical borylation of aromatic amines using diboronic esters and alkyl nitrites as radical initiators.

- Starting Material: Aromatic amine derivative, e.g., methyl 3-methoxy-5-aminobenzoate.

- Reagents: Bis(pinacolato)diboron, tert-butyl nitrite (radical initiator), benzoyl peroxide (catalyst).

- Solvent: Acetonitrile.

- Conditions: Room temperature, 4 hours.

- Workup: Concentration and purification by column chromatography using petroleum ether or petroleum ether/ethyl acetate mixtures.

| Component | Amount (mmol) | Weight (mg) |

|---|---|---|

| Aromatic amine (Ar-NH2) | 1.0 | ~123 mg |

| Bis(pinacolato)diboron | 1.2 | ~305 mg |

| Benzoyl peroxide | 0.1 | ~24 mg |

| tert-Butyl nitrite | 1.5 | ~154 mg |

| Solvent (Acetonitrile) | 3 mL | - |

The reaction proceeds smoothly at room temperature, yielding the pinacol boronate ester after purification. The method is advantageous for substrates sensitive to high temperatures or palladium catalysts.

Use of Boronic Acid MIDA Esters as Intermediates

In some synthetic routes, boronic acid MIDA esters are prepared first and then converted to the pinacol boronate ester.

- Preparation of MIDA Ester: Heating the corresponding boronic acid with N-methyliminodiacetic acid in DMF at 90 °C for 18 hours.

- Conversion to Pinacol Ester: Treatment with bis(pinacolato)diboron under palladium catalysis or direct ligand exchange.

This method allows for better handling and purification of boronic acid intermediates and can improve overall yields and stability of the boronate compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl bromide or chloride | Bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, KOAc | 90 °C, 18–24 h, N2 | High yield, scalable | 70–75 |

| Radical Borylation | Aromatic amine | Bis(pinacolato)diboron, tert-butyl nitrite, benzoyl peroxide | RT, 4 h | Mild conditions, no Pd catalyst | Moderate to good |

| MIDA Ester Intermediate Route | Boronic acid | N-methyliminodiacetic acid, DMF, Pd catalyst | 90 °C, 18 h (MIDA formation) | Improved stability, purification | Moderate |

Analytical Characterization Data (Representative)

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons, methoxy group (~3.8 ppm singlet), methyl ester (~3.9 ppm singlet), and pinacol methyl groups (~1.3–1.4 ppm singlet).

- [^13C NMR (100 MHz, CDCl3)](pplx://action/followup): Ester carbonyl (~166–167 ppm), aromatic carbons, boronate carbon (~83–84 ppm), methoxy carbon (~55 ppm), pinacol methyl carbons (~24–25 ppm).

- Molecular Formula: C15H21BO5

- Molecular Weight: 292.14 g/mol

These data confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl compound.

Oxidation: The boronic ester group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.

Scientific Research Applications

Organic Synthesis

1.1 Boron Chemistry

The compound serves as a boronic acid pinacol ester derivative. Boronic acids and their esters are pivotal in organic synthesis due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

1.2 Functionalization of Aromatic Compounds

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be used to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The methoxy group can enhance the nucleophilicity of the aromatic ring, facilitating further reactions .

Medicinal Chemistry

2.1 Anticancer Research

Research indicates that compounds containing boron can exhibit anticancer properties. This compound may be investigated for its potential cytotoxic effects against various cancer cell lines. The incorporation of boron into drug design has been shown to improve selectivity and reduce toxicity .

2.2 Drug Delivery Systems

The unique structure of this compound allows it to be explored as a part of drug delivery systems. Its ability to form stable complexes with various biomolecules could enhance the solubility and bioavailability of therapeutic agents .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, the incorporation of boron-containing compounds can lead to materials with enhanced mechanical properties and thermal stability. This compound may be utilized in the development of novel polymeric materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the benzoate moiety.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Structural analogs differ in substituent type, position, and electronic properties, which critically influence reactivity and applications.

Table 1: Key Structural Analogs and Properties

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances electron density at the boronate site, accelerating oxidative addition in Suzuki reactions compared to analogs with electron-withdrawing groups (e.g., CF₃ in ).

- Steric Effects : Ortho-substituted analogs (e.g., methyl at position 2 in ) exhibit reduced coupling efficiency due to steric hindrance between the boronate and catalyst .

- Position of Boronate : Meta-substituted boronates (e.g., position 3 in ) show lower regioselectivity compared to para-substituted derivatives like the target compound .

Biological Activity

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBNO

- Molecular Weight : 293.123 g/mol

- CAS Number : 1352817-23-2

- Density : 1.1 g/cm³

- Boiling Point : 384.6 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific glycosidases, which are crucial in various metabolic pathways. This inhibition could play a role in cancer treatment by disrupting the metabolism of tumor cells .

- Antimicrobial Activity : The compound has shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. Minimum inhibitory concentration (MIC) values were reported as low as 0.5–1.0 μg/mL against these pathogens .

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown selective toxicity towards cancerous cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Pharmacokinetics and Toxicity

Pharmacokinetic studies using animal models have revealed moderate absorption and a slow elimination profile for the compound. The maximum concentration (C) achieved was around 592 ± 62 mg/mL after administration at a high oral dose of 800 mg/kg. Toxicity assessments indicated acceptable safety profiles at these doses .

Q & A

Basic Synthesis and Purification

Q1. What are the optimal conditions for synthesizing methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate via Suzuki-Miyaura coupling? A1. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Evidence from analogous compounds (e.g., methyl 3-(4-fluorophenylamino)-5-boronate benzoate) suggests using Pd(dppf)Cl₂ as a catalyst with Na₂CO₃ as a base in a solvent system of water/DME (1:1 v/v) at 80°C . Key parameters include:

- Molar ratio : Ensure a 1:1.2 stoichiometry between the boronate ester and aryl halide to minimize side reactions.

- Purification : Use fast column chromatography (e.g., petroleum ether/ethyl acetate gradient) to isolate the product, achieving yields of 42–78% .

Structural Characterization

Q2. How can NMR spectroscopy resolve ambiguities in the regioselectivity of boronate ester formation in this compound? A2. ¹¹B NMR is critical for confirming boronate ester integrity: a singlet near δ 29–30 ppm indicates a tetracoordinated boron atom . ¹H/¹³C NMR can distinguish methoxy (δ ~3.8–3.9 ppm for OCH₃) and ester (δ ~3.6–3.7 ppm for COOCH₃) groups. For steric effects, compare coupling constants in NOESY or COSY spectra to verify substitution patterns .

Reaction Design for Functionalization

Q3. What strategies mitigate protodeboronation during further functionalization of this boronate ester? A3. Protodeboronation is minimized by:

- Steric protection : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group inherently reduces reactivity via steric hindrance.

- Low-temperature protocols : Perform reactions below 40°C in anhydrous solvents (e.g., THF or DCM) .

- Additives : Use KHF₂ or CsF to stabilize the boronate intermediate during cross-coupling .

Advanced Mechanistic Insights

Q4. How do computational studies inform the thermodynamic feasibility of C–H borylation at the meta position of the benzoate scaffold? A4. Density Functional Theory (DFT) calculations reveal that meta-borylation is favored due to:

- Electron-withdrawing effects : The ester and methoxy groups polarize the aromatic ring, directing borylation to the meta position.

- Transition-state stabilization : Pd catalysts with bulky ligands (e.g., dtbpy) lower activation barriers by ~15 kcal/mol compared to ortho/para pathways . Validate with kinetic isotope effects (KIEs) to confirm rate-determining C–H cleavage .

Contradictory Crystallographic Data

Q5. How should researchers address discrepancies in reported crystal structures of similar boronate esters? A5. Cross-validate using:

- SHELX refinement : Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts. For twinned crystals, apply the TWIN/BASF command in SHELXL .

- Cambridge Structural Database (CSD) : Compare bond lengths (B–O ≈ 1.36 Å) and angles (O–B–O ≈ 108°) to known structures .

Analytical Method Development

Q6. What LC-MS/MS parameters optimize detection and quantification of this compound in complex matrices? A6. Use:

- Ionization mode : ESI⁻ for boronate esters (m/z [M−H]⁻).

- Column : C18 with 0.1% formic acid in acetonitrile/water (gradient: 50–95% ACN over 10 min).

- Fragmentation : Collision-induced dissociation (CID) at 20 eV yields diagnostic fragments (e.g., loss of COOCH₃, m/z 181) .

Safety and Handling

Q7. What precautions are necessary for handling this boronate ester in air-sensitive reactions? A7. Store under argon at −20°C to prevent hydrolysis. Use gloveboxes or Schlenk lines for transfers. For spills, neutralize with dry sand and avoid aqueous solutions to prevent exothermic decomposition .

Advanced Applications in Drug Discovery

Q8. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) synthesis? A8. The boronate ester serves as a warhead for covalent binding to target proteins. Optimize linker length and rigidity (e.g., PEG₃ or alkyl chains) to balance solubility and proteasome recruitment. Validate binding via surface plasmon resonance (SPR) and cellular degradation assays (DC₅₀ < 100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.